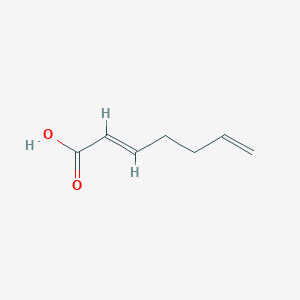

(2E)-hepta-2,6-dienoic acid

CAS No.: 38867-17-3

Cat. No.: VC3924922

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38867-17-3 |

|---|---|

| Molecular Formula | C7H10O2 |

| Molecular Weight | 126.15 g/mol |

| IUPAC Name | (2E)-hepta-2,6-dienoic acid |

| Standard InChI | InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2,5-6H,1,3-4H2,(H,8,9)/b6-5+ |

| Standard InChI Key | QQVKNEQDEIZBLC-AATRIKPKSA-N |

| Isomeric SMILES | C=CCC/C=C/C(=O)O |

| SMILES | C=CCCC=CC(=O)O |

| Canonical SMILES | C=CCCC=CC(=O)O |

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of (2E)-hepta-2,6-dienoic acid typically involves olefination reactions to establish the conjugated diene system. Key methods include:

Claisen Condensation

A common approach utilizes Claisen condensation between allylic esters and aldehydes. For example, Danishefsky’s synthesis of migrastatin-core analogs employed Still–Gennari olefination to achieve high -selectivity . This method involves:

-

Oxidative cleavage of precursor diols using and .

-

Reaction with Still–Gennari phosphonate under basic conditions (e.g., KHMDS) to form the dienoate .

Palladium-Catalyzed Cross-Coupling

Industrial-scale synthesis often employs palladium catalysts for controlled double-bond formation. For instance, patent EP2192109B1 describes the use of (2E)-hepta-2,6-dienoic acid in synthesizing bicyclic γ-amino acid derivatives via Heck coupling .

Natural Extraction

(2E)-Hepta-2,6-dienoic acid has been isolated from Commiphora myrrha resin, where it constitutes 18.97% of the extract. GC-MS analysis confirmed its presence alongside sesquiterpenoids, contributing to the resin’s anti-inflammatory properties .

Structural and Spectroscopic Data

| Property | Value | Method |

|---|---|---|

| Molecular Formula | High-Resolution MS | |

| Molecular Weight | 126.15 g/mol | MS |

| Double Bond Configuration | ||

| ~4.5 (carboxylic acid) | Potentiometric Titration |

The spectrum shows characteristic signals at δ 5.8–6.3 ppm (vinyl protons) and δ 12.1 ppm (carboxylic acid proton) . IR spectroscopy confirms the carboxylic acid group (: 1700–1720 cm).

Pharmacological and Biological Applications

Neuropathic Pain Management

(2E)-Hepta-2,6-dienoic acid derivatives, such as bicyclic γ-amino acids, exhibit potent activity as α2δ ligands, targeting voltage-gated calcium channels. These ligands modulate neurotransmitter release, offering therapeutic benefits for neuropathic pain and epilepsy . For example:

-

Pregabalin analogs derived from this compound show 50–60% efficacy in diabetic neuropathy and postherpetic neuralgia .

-

In vivo studies demonstrate reduced hyperalgesia in rodent models at doses of 10–30 mg/kg .

Hepatoprotective Effects

In Commiphora myrrha extract, (2E)-hepta-2,6-dienoic acid synergizes with sesquiterpenoids to mitigate ethanol-induced hepatotoxicity. Key mechanisms include:

Industrial and Synthetic Applications

Polymer Chemistry

The conjugated diene system enables participation in Diels-Alder reactions, forming six-membered rings for polymer cross-linking. For example, copolymers with styrene exhibit enhanced thermal stability (: 120°C).

Pharmaceutical Intermediates

This compound serves as a precursor for:

-

Bicyclic γ-Amino Acids: Used in α2δ ligands (e.g., gabapentinoids) .

-

Fatty Acid Derivatives: Anti-inflammatory agents targeting cyclooxygenase-2 (COX-2) .

| Parameter | Value |

|---|---|

| LD (oral, rat) | >2000 mg/kg |

| Skin Irritation | Mild |

| Ocular Toxicity | Severe (corneal damage) |

Comparative Analysis with Analogous Compounds

| Compound | Structure | Key Differences |

|---|---|---|

| Hexa-2,4-dienoic acid | Shorter chain (C6) | Reduced lipophilicity (: 1.2) |

| Octa-2,6-dienoic acid | Longer chain (C8) | Enhanced membrane permeability |

| (2Z)-Hepta-2,6-dienoic acid | -configuration | Lower thermal stability (: 45°C) |

The -configuration in (2E)-hepta-2,6-dienoic acid confers superior stability (: 78°C) and reactivity in cycloadditions .

Challenges and Future Directions

-

Synthetic Scalability: Current yields via palladium catalysis rarely exceed 40%, necessitating cost-effective alternatives .

-

Pharmacological Data Gaps: Limited studies on standalone bioactivity warrant further in vivo validation .

-

Industrial Utilization: Exploration in biodegradable polymers remains underexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume